![molecular formula C18H42BrNO3Si B3047887 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide CAS No. 147366-30-1](/img/structure/B3047887.png)
1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide
Descripción general
Descripción
1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide is a chemical compound with the molecular formula C16H36BrNO3Si. It is known for its unique structure, which includes a butanaminium core with dibutyl and trimethoxysilylpropyl substituents. This compound is often used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide typically involves the reaction of N,N-dibutyl-1-butanamine with 3-(trimethoxysilyl)propyl bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water or aqueous acids to form silanol groups.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. These reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethoxysilyl group.
Condensation Reactions: These reactions can occur under ambient conditions or may require heating to accelerate the process.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted ammonium salts.
Hydrolysis: The primary product is the silanol derivative.
Condensation Reactions: The major products are siloxane-linked polymers or oligomers.
Aplicaciones Científicas De Investigación
1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and surface chemistry.
Biology: The compound can be used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling.
Industry: The compound is used in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. This property is exploited in various applications, such as surface modification and polymerization.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dibutyl-1-butanamine: Lacks the trimethoxysilyl group, making it less versatile in surface modification applications.
3-(Trimethoxysilyl)propylamine: Contains the trimethoxysilyl group but lacks the dibutyl substituents, affecting its solubility and reactivity.
N,N-Dibutyl-N-[3-(trimethoxysilyl)propyl]amine: Similar structure but without the ammonium bromide moiety, which can influence its ionic properties and reactivity.
Uniqueness
1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide is unique due to its combination of a quaternary ammonium group and a trimethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
tributyl(3-trimethoxysilylpropyl)azanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42NO3Si.BrH/c1-7-10-14-19(15-11-8-2,16-12-9-3)17-13-18-23(20-4,21-5)22-6;/h7-18H2,1-6H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWMNCMEHADIFK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCC[Si](OC)(OC)OC.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42BrNO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375366 | |
| Record name | 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147366-30-1 | |
| Record name | 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Hydroxymethyl)phenyl]acetonitrile](/img/structure/B3047809.png)
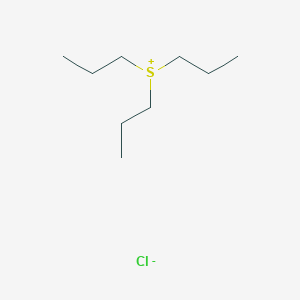

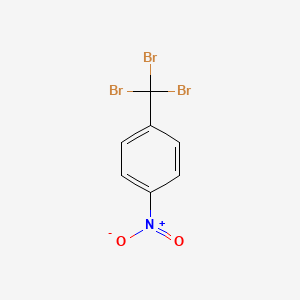



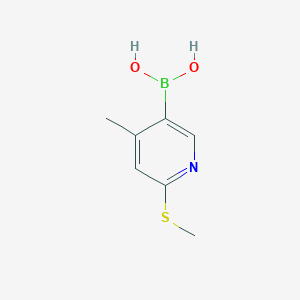
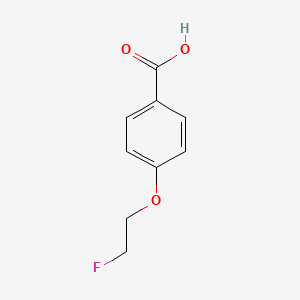

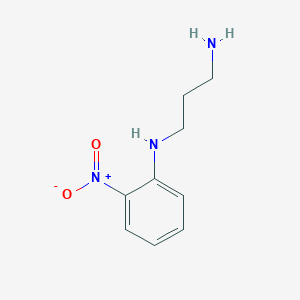
![Benzoic acid, 4,4'-[1,5-pentanediylbis(oxy)]bis[5-methoxy-2-nitro-](/img/structure/B3047825.png)
![tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3047826.png)
